![molecular formula C15H13N3O B1353668 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 887360-52-3](/img/structure/B1353668.png)

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

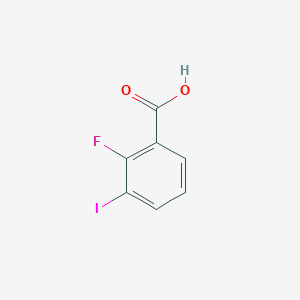

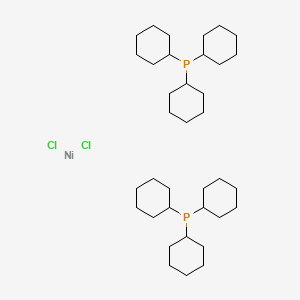

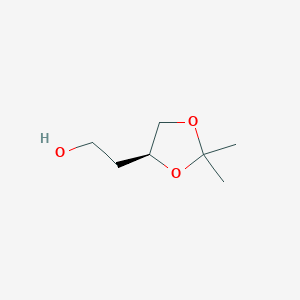

“2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28 . It’s a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves adding 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 . This process is part of a broader set of synthetic methodologies for imidazo[1,2-a]pyrimidines, which include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle containing two nitrogen atoms . This core is substituted at the 2-position with a 4-ethylphenyl group and at the 3-position with a carbaldehyde group .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their reactivity in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学的研究の応用

Synthesis and Biological Applications

Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds

Between 2000 and 2021, significant research has focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives, including "2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde". These compounds have found applications not only in biological activities but also in secondary applications like corrosion inhibition. This review highlights the synthetic approaches and applications of this scaffold in detail (Rabia Zeynep Kobak & B. Akkurt, 2022).

Chemotherapeutic Potential

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including those related to the specified compound, have been reviewed for their antitumor activities. Various bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages, indicating their potential as new antitumor drugs or in synthesizing compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).

Optical and Electronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, closely related to the imidazo[1,2-a]pyrimidine class, has expanded into the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. These studies illustrate the value of incorporating imidazo[1,2-a]pyrimidine and similar fragments into π-extended conjugated systems for creating novel optoelectronic materials (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Chemical Synthesis and Transformation

The Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

This review discusses the synthesis methods for 4-phosphorylated imidazole derivatives, highlighting the chemical and biological properties of these compounds. Such derivatives find uses in various biological activities, showing the versatility and potential of the imidazo[1,2-a]pyrimidine framework in synthesizing functionally diverse molecules (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).

特性

IUPAC Name |

2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-2-11-4-6-12(7-5-11)14-13(10-19)18-9-3-8-16-15(18)17-14/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWHWHSIWRLPEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)